molecular formula C9H7BrN2S B009057 4-(2-Bromophenyl)-1,3-thiazol-2-amine CAS No. 103965-99-7

4-(2-Bromophenyl)-1,3-thiazol-2-amine

Cat. No. B009057
M. Wt: 255.14 g/mol
InChI Key: HBAOQMFTWSDKDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2-Bromophenyl)-1,3-thiazol-2-amine derivatives involves multi-step chemical pathways. For instance, Nadaf et al. (2019) describe a three-step synthesis pathway leading to alkyl substituted N,4-diphenyl thiazole-2-amine derivatives, characterized by NMR, FT-IR, and mass spectral analysis, further confirmed by single crystal X-ray diffraction studies (Nadaf et al., 2019). Additionally, Popova et al. (2018) discuss the reactions of 4-(2-bromophenyl)-1,2,3-thia-and -selenadiazoles with amines in the presence of potassium carbonate and copper(I) iodide, leading to 2-aminobenzo[b]chalcogenophenes (Popova et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-(2-Bromophenyl)-1,3-thiazol-2-amine and its derivatives has been extensively studied through crystallography and spectroscopic methods. The analysis reveals that these compounds crystallize in different systems, with detailed examination of torsional angles and intermolecular interactions, including hydrogen bonding and π-π stacking interactions. For example, the crystal structure of related compounds shows triclinic and monoclinic crystallization systems, emphasizing the diversity in molecular geometries and intermolecular interactions (Nadaf et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving 4-(2-Bromophenyl)-1,3-thiazol-2-amine showcase its reactivity towards various reagents, forming different classes of compounds. The interaction with amines in the presence of copper(I) iodide results in the formation of 2-aminobenzo[b]chalcogenophenes, highlighting its versatility in synthetic chemistry (Popova et al., 2018).

Physical Properties Analysis

The physical properties of 4-(2-Bromophenyl)-1,3-thiazol-2-amine derivatives, such as crystallization behavior, melting points, and molecular geometry, are crucial for understanding their behavior in various applications. These properties are directly influenced by the molecular structure, with specific emphasis on the crystalline form and intermolecular interactions as demonstrated by Nadaf et al. (2019) (Nadaf et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and the formation of various derivatives through reactions with amines, highlight the compound's significance in synthetic organic chemistry. The ability to form stable structures with distinct chemical and physical properties through various reactions underscores the compound's utility in the development of new materials and chemicals (Popova et al., 2018).

Scientific Research Applications

Corrosion Inhibition Studies The thiazole derivative, 4-(2-Bromophenyl)-1,3-thiazol-2-amine, has been studied for its potential use in corrosion inhibition. Quantum chemical parameters and molecular dynamics simulations were performed to predict the inhibition performances of certain thiazole derivatives, including variations with bromophenyl groups, against the corrosion of iron metal. The theoretical data obtained showed good agreement with the experimental inhibition efficiency results previously reported, suggesting the compound's potential in protective coatings or treatments to prevent metal corrosion (Kaya et al., 2016).

Material Synthesis and Characterization 4-(2-Bromophenyl)-1,3-thiazol-2-amine is involved in the synthesis of various organic compounds. For example, it was used in the preparation of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles, showcasing its versatility in chemical synthesis (Lygin & Meijere, 2009). Additionally, the molecule was part of the synthesis process of N,4-diphenyl thiazole-2-amine derivatives, where its structure and interactions were thoroughly analyzed through various techniques like X-ray diffraction, FT-IR, and mass spectral analysis, emphasizing its importance in the field of material characterization and molecular design (Nadaf et al., 2019).

Catalysis and Chemical Transformations The compound also finds application in catalysis and chemical transformations. It was used in the transformation of 4-(2-bromophenyl)-1,2,3-thia-and -selenadiazoles with amines in the presence of potassium carbonate and copper(I) iodide, leading to the formation of 2-aminobenzo[b]chalcogenophenes. This process demonstrates the compound's utility in complex organic reactions and its potential role in the synthesis of novel organic materials (Popova et al., 2018).

Antibacterial and Antifungal Applications Some derivatives of 4-(2-Bromophenyl)-1,3-thiazol-2-amine have been synthesized and screened for antimicrobial activity. In particular, the study showed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. This points towards the potential pharmaceutical applications of the compound or its derivatives in developing new antibacterial and antifungal agents (Kubba & Rahim, 2018).

Future Directions

The future directions for the study of “4-(2-Bromophenyl)-1,3-thiazol-2-amine” could involve further exploration of its biological activities, including its potential antimicrobial and anticancer effects . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

4-(2-bromophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAOQMFTWSDKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349795
Record name 4-(2-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-1,3-thiazol-2-amine

CAS RN

103965-99-7
Record name 4-(2-Bromophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103965-99-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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